molecular formula C13H12N2O3 B8525601 3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide CAS No. 89236-91-9

3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide

Cat. No. B8525601
CAS RN: 89236-91-9
M. Wt: 244.25 g/mol
InChI Key: KAPSRMBETRZKSK-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89236-91-9

Product Name

3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-methoxy-4-methylfuro[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-15-8-6-4-3-5-7(8)10-9(15)11(17-2)12(18-10)13(14)16/h3-6H,1-2H3,(H2,14,16)

InChI Key

KAPSRMBETRZKSK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=C(O3)C(=O)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask fitted with a Dewar condenser containing dry ice/acetone was cooled in a dry ice/acetone bath and charged with 350 ml of anhydrous ammonia. A few crystals of hydrated ferric nitrate catalyst were added, and the cooling bath was removed. Lithium amide was then generated by the addition, over one hour, of 1.78 g (0.26 mole) of freshly cut lithium metal ribbon. After the addition of 65 ml of cold tetrahydrofuran, a solution of 16.5 g (0.060 mole) of 3-methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxylic acid ethyl ester in 75 ml of tetrahydrofuran was added over 30 minutes. The Dewar condenser was removed, and the mixture was stirred for 16 hours as the excess ammonia evaporated. The total reaction mixture was added to 600 g of ice/water, and the crude amide product was filtered and washed with water. Recrystallization from aqueous ethanol yielded 11.7 g (79% yield) of final product, mp 174°-177° C. An additional recrystallization as above yielded an analytically pure sample, mp 179°-182° C.
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
3-methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxylic acid ethyl ester
Quantity
16.5 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 g
Type
reactant
Reaction Step Four
[Compound]
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
79%

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